molecular formula C10H19ClO B14425935 1-Chloro-2-methylnonan-3-one CAS No. 79691-83-1

1-Chloro-2-methylnonan-3-one

Cat. No.: B14425935
CAS No.: 79691-83-1
M. Wt: 190.71 g/mol
InChI Key: BQIYCBLUQSGNLC-UHFFFAOYSA-N
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Description

1-Chloro-2-methylnonan-3-one is an organic compound characterized by a chloro group, a methyl group, and a ketone functional group attached to a nonane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-methylnonan-3-one can be synthesized through several methods. One common approach involves the chlorination of 2-methylnonan-3-one using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorinating agent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-methylnonan-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

Major Products:

    Substitution: Formation of 2-methylnonan-3-ol or 2-methylnonan-3-amine.

    Reduction: Formation of 1-chloro-2-methylnonan-3-ol.

    Oxidation: Formation of 1-chloro-2-methylnonanoic acid.

Scientific Research Applications

1-Chloro-2-methylnonan-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-chloro-2-methylnonan-3-one depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The chloro group can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

  • 1-Chloro-2-methylhexan-3-one
  • 1-Chloro-2-methylheptan-3-one
  • 1-Chloro-2-methyloctan-3-one

Comparison: 1-Chloro-2-methylnonan-3-one is unique due to its longer carbon chain, which can influence its physical properties such as boiling point and solubility. Compared to shorter-chain analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.

Properties

CAS No.

79691-83-1

Molecular Formula

C10H19ClO

Molecular Weight

190.71 g/mol

IUPAC Name

1-chloro-2-methylnonan-3-one

InChI

InChI=1S/C10H19ClO/c1-3-4-5-6-7-10(12)9(2)8-11/h9H,3-8H2,1-2H3

InChI Key

BQIYCBLUQSGNLC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)C(C)CCl

Origin of Product

United States

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